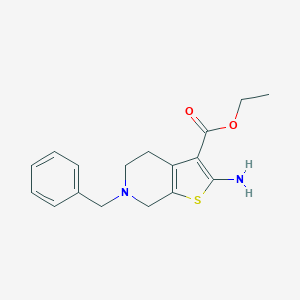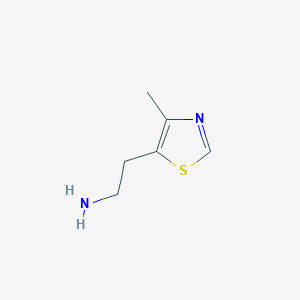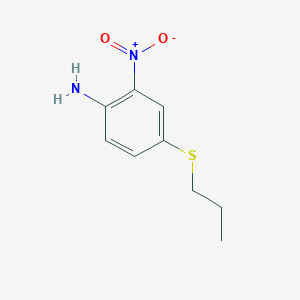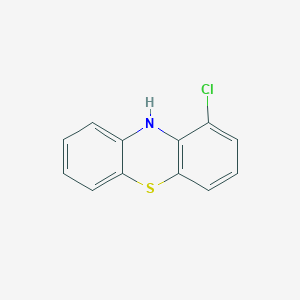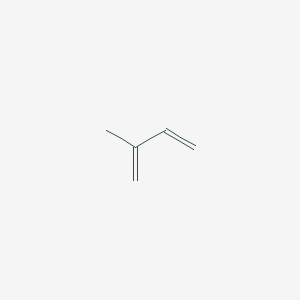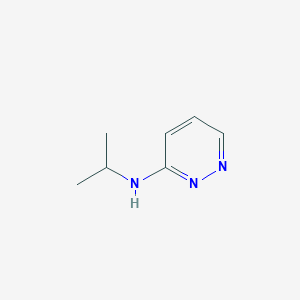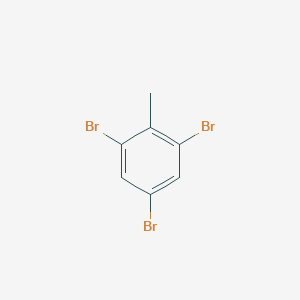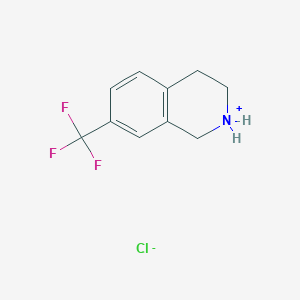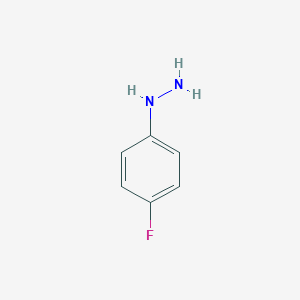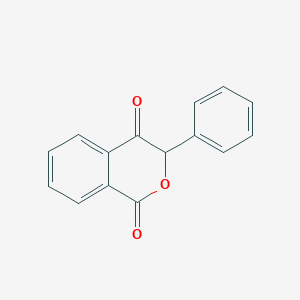
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-, commonly known as coumarin, is a naturally occurring organic compound that has been widely studied for its various biological activities. Coumarin is a member of the benzopyrone family and is found in many plants, including tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anticoagulant, anti-inflammatory, and antimicrobial properties. In recent years, coumarin has gained attention for its potential therapeutic benefits in the treatment of various diseases.
作用机制
Coumarin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin and factor Xa, which makes it a potential anticoagulant agent. Coumarin also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which makes it a potential anti-inflammatory agent. Additionally, coumarin has been shown to have antimicrobial activity against various bacteria and fungi.
Biochemical and Physiological Effects
Coumarin has been shown to have various biochemical and physiological effects. It has been shown to reduce blood clotting and improve blood flow, which makes it a potential therapeutic agent for cardiovascular diseases. Coumarin has also been shown to reduce inflammation and oxidative stress, which makes it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, coumarin has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
Coumarin has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound for research. Coumarin is also stable and can be easily synthesized in large quantities. However, coumarin has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Coumarin is also photosensitive and can degrade under light exposure, which requires careful handling and storage.
未来方向
There are several future directions for research on coumarin. One potential direction is to investigate its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential direction is to explore its mechanisms of action and identify new targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of coumarin for therapeutic use. Overall, coumarin has great potential as a therapeutic agent and warrants further investigation.
Conclusion
Coumarin is a naturally occurring organic compound that has been widely studied for its various biological activities. It has potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Coumarin exerts its biological effects through various mechanisms of action, including inhibition of blood clotting, inflammation, and oxidative stress. Coumarin has several advantages for lab experiments, including availability and stability, but also has some limitations, such as poor solubility in water and photosensitivity. There are several future directions for research on coumarin, including investigating its therapeutic benefits and mechanisms of action.
合成方法
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate, which forms coumarin. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid, which forms 4-methylumbelliferone. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine, which forms coumarin.
科学研究应用
Coumarin has been extensively studied for its biological activities, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Coumarin has been investigated for its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
属性
CAS 编号 |
5651-46-7 |
|---|---|
产品名称 |
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- |
分子式 |
C15H10O3 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
InChI 键 |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




